molecular formula C10H7FN2O2 B11898838 7-Fluoro-4-methyl-8-nitroquinoline

7-Fluoro-4-methyl-8-nitroquinoline

Cat. No.: B11898838
M. Wt: 206.17 g/mol
InChI Key: GTFXPAFRKSEOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-4-methyl-8-nitroquinoline is a fluorinated derivative of quinoline, a nitrogen-based heterocyclic aromatic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methyl-8-nitroquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions. For instance, nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline can yield various fluorinated quinolines .

Industrial Production Methods: Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of organometallic compounds. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-methyl-8-nitroquinoline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or lithium diisopropylamide can facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 7-fluoro-4-methyl-8-aminoquinoline .

Scientific Research Applications

7-Fluoro-4-methyl-8-nitroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-4-methyl-8-nitroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. For example, it may inhibit bacterial DNA gyrase, an enzyme essential for bacterial replication, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

  • 7-Fluoro-4-chloroquinoline
  • 7-Fluoro-5,6,8-trichloroquinoline
  • 5-Fluoro-6,7,8-trichloroquinoline

Comparison: Compared to other fluorinated quinolines, 7-Fluoro-4-methyl-8-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

7-fluoro-4-methyl-8-nitroquinoline

InChI

InChI=1S/C10H7FN2O2/c1-6-4-5-12-9-7(6)2-3-8(11)10(9)13(14)15/h2-5H,1H3

InChI Key

GTFXPAFRKSEOIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=NC=C1)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.